Mass Shift Advantage: +6 Da Separation from Endogenous Analyte Enables Unambiguous MS Quantification
L-Phenylalanine-13C6 exhibits a molecular mass of 171.15 Da, which is precisely +6 Da higher than the unlabeled L-phenylalanine (165.19 Da) due to the uniform ¹³C labeling of the aromatic ring . This mass shift is critical for isotope dilution mass spectrometry (IDMS), as it ensures complete baseline separation from the endogenous analyte signal. In contrast, unlabeled phenylalanine cannot be used as an internal standard due to the absence of a mass shift, while deuterium-labeled analogs like L-Phenylalanine-d5 produce a +5 Da shift that may overlap with natural isotopic abundance peaks [1].
| Evidence Dimension | Molecular mass shift relative to unlabeled L-phenylalanine |
|---|---|
| Target Compound Data | +6 Da (171.15 Da) |
| Comparator Or Baseline | L-Phenylalanine-d5: +5 Da (170.22 Da) |
| Quantified Difference | Δ = 1 Da |
| Conditions | Theoretical calculation based on isotopic composition |
Why This Matters
The +6 Da mass shift provides a clean, well-resolved signal in MS, reducing the risk of interference from natural isotopic abundance and enabling accurate isotope dilution quantification.
- [1] L-Phenylalanine-d5 CAS 56253-90-8 Product Information. View Source
